4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H12N4S. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Biochemical Analysis
Biochemical Properties
4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and disrupting mitochondrial function. Additionally, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and RNA, which can result in the inhibition of transcription and translation processes. Additionally, this compound can modulate enzyme activity by acting as an allosteric inhibitor or activator, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. The involvement of this compound in these pathways can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with isopropyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s thiol group plays a crucial role in forming covalent bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-Isopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- N-(6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-methoxy-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
4-propan-2-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEBCTLZJBGPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359563 | |
Record name | 4-(Propan-2-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788364 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90871-43-5 | |
Record name | 4-(Propan-2-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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